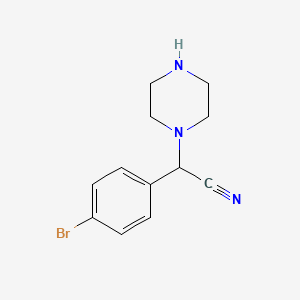

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

Description

BenchChem offers high-quality 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenyl)-2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWJNCXBTLEMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alpha-Amino Nitriles in Medicinal Chemistry: From Asymmetric Synthesis to Covalent Warheads

Executive Summary

The

This guide provides a technical deep-dive into the mechanistic utility, asymmetric synthesis, and safe handling of

Part 1: Structural Utility & Pharmacophore Integration

The Nitrile as a Covalent Warhead

In the design of protease inhibitors, the

Mechanism of Action (Cysteine Proteases):

-

Recognition: The peptidomimetic backbone aligns the inhibitor within the S1/S2 pockets.

-

Attack: The catalytic thiolate (Cys-S⁻) attacks the nitrile carbon.[2]

-

Stabilization: The resulting thioimidate adduct is stabilized by the oxyanion hole (often a His residue).

-

Reversibility: The high energy of the thioimidate bond allows for hydrolysis or reversal, reducing the risk of off-target haptenization and immunotoxicity compared to irreversible inhibitors.

Key Example:Vildagliptin (DPP-4 inhibitor) utilizes a cyanopyrrolidine motif. The nitrile reacts with the catalytic Serine-630 of DPP-4 to form an imidate adduct, achieving potent inhibition (

The "Strecker Divergence" in Scaffold Synthesis

Beyond their role as warheads,

- -Amino Acids: Via acid hydrolysis (HCl/reflux).

-

1,2-Diamines: Via reduction (LiAlH₄ or H₂/Raney Ni), crucial for ligand synthesis.

-

Imidazoles & Heterocycles: Cyclization with aldehydes or imidoesters creates privileged heterocyclic cores found in kinase inhibitors.

Part 2: Visualization of Core Concepts

Diagram 1: Cysteine Protease Inhibition Mechanism

This diagram illustrates the reversible formation of the thioimidate adduct, the critical step in the efficacy of nitrile-based drugs like Cathepsin K inhibitors.

Caption: Kinetic pathway of nitrile warheads forming reversible thioimidate adducts with cysteine proteases.

Diagram 2: The Strecker Divergence Hub

This workflow demonstrates the versatility of the

Caption: Divergent synthesis pathways originating from a central alpha-amino nitrile intermediate.[3]

Part 3: Synthetic Methodologies & Experimental Protocols

The Asymmetric Strecker Reaction

While the classical Strecker reaction yields racemates, modern medicinal chemistry demands enantiopurity. The Catalytic Asymmetric Strecker is the gold standard, often utilizing chiral organocatalysts (e.g., thiourea derivatives) or metal-salen complexes.

Why TMSCN? We prioritize Trimethylsilyl Cyanide (TMSCN) over KCN/NaCN for three reasons:

-

Solubility: TMSCN is soluble in organic solvents (DCM, Toluene), allowing for homogeneous catalysis.

-

Thermodynamics: The Si-O bond formation drives the equilibrium forward.

-

Safety: While still generating HCN upon hydrolysis, it is a liquid that is easier to handle than cyanide salts or HCN gas.

Protocol: Enantioselective Synthesis of -Amino Nitriles

Objective: Synthesis of (S)-2-amino-2-phenylacetonitrile derivatives.

Reagents:

-

Aldehyde substrate (1.0 equiv)

-

Amine/Imine precursor (1.0 equiv)[4]

-

TMSCN (1.5 equiv)

-

Chiral Catalyst (e.g., Jacobsen Thiourea or BINOL-phosphate, 5 mol%)

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation (Pre-step): If not using a one-pot three-component protocol, pre-form the imine by condensing the aldehyde and amine in DCM with MgSO₄. Filter and concentrate. Rationale: Pre-formed imines often yield higher ee% by reducing background racemic reactions.

-

Catalyst Loading: In a flame-dried round-bottom flask under Argon, dissolve the imine (1.0 mmol) and catalyst (0.05 mmol) in anhydrous Toluene (0.1 M concentration).

-

Cooling: Cool the reaction mixture to -20°C or -40°C. Rationale: Lower temperatures enhance enantioselectivity by distinguishing the energetic difference between the diastereomeric transition states.

-

Cyanide Addition: Add TMSCN (1.5 mmol) dropwise via syringe.

-

Reaction: Stir at low temperature for 12-24 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench (CRITICAL): Dilute with cold ethyl acetate. Add saturated NaHCO₃ solution. Note: This hydrolyzes the N-TMS and C-OTMS groups if present.

-

Workup: Separate layers. Wash organic layer with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. Caution: Silica gel is slightly acidic and can cause reversal of the Strecker reaction or hydrolysis; use neutralized silica (Et3N treated) if the product is unstable.

Safety Protocol: Handling Cyanide Sources

This protocol is non-negotiable. Cyanide inhibits cytochrome c oxidase, causing rapid cellular asphyxiation.

| Hazard Category | Control Measure |

| Engineering | All reactions involving TMSCN/KCN must be performed in a certified fume hood with airflow >100 fpm. |

| PPE | Double nitrile gloves (breakthrough time <5 mins for some organics), lab coat, chemical splash goggles. |

| Quenching | Bleach (Sodium Hypochlorite) is the standard quenching agent. It oxidizes Cyanide (CN⁻) to Cyanate (OCN⁻), which is significantly less toxic. |

| Waste | Keep cyanide waste at pH > 10 to prevent HCN gas evolution. Never mix with acid waste streams. |

| Emergency | An amyl nitrite kit or Hydroxocobalamin (Cyanokit) must be physically present in the lab. |

Part 4: Comparative Data

Table 1: Comparison of Cyanide Sources for Strecker Synthesis

| Cyanide Source | State | Atom Economy | Safety Profile | MedChem Utility |

| HCN (Gas/Liq) | Gas/Liq | High | Critical Hazard | Rare (Industrial only) |

| KCN / NaCN | Solid | High | High Hazard | Common (Aqueous/Phase Transfer) |

| TMSCN | Liquid | Moderate | Moderate Hazard | Preferred (Organic Solvents) |

| Acetone Cyanohydrin | Liquid | Low | Moderate Hazard | In situ HCN generation |

References

-

Cysteine Protease Inhibition Mechanism

-

Sirtori, F. et al. (2025). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. ResearchGate. Link

-

-

Nitriles as Warheads & Pharmaceuticals

-

Fleming, F. F. et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry (ACS). Link

-

-

Asymmetric Strecker Reaction Review

-

Wang, J. et al. (2011). Asymmetric Strecker Reactions. Chemical Reviews (ACS). Link

-

-

Heterocycle Synthesis (Imidazoles)

-

Ziarani, G. M. et al. (2015). Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. ResearchGate. Link

-

-

Safety & General Protocols

Sources

- 1. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Piperazine Scaffold: A Versatile Linchpin in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its prevalence in a vast number of clinically successful drugs across diverse therapeutic areas has earned it the designation of a "privileged scaffold."[1][2][3][4] This guide provides a comprehensive exploration of the piperazine core, from its fundamental physicochemical attributes to its strategic application in the design and synthesis of novel therapeutic agents. We will delve into the synthetic versatility of this scaffold, its profound impact on pharmacokinetic and pharmacodynamic properties, and its role in targeting a wide array of biological macromolecules.

The Allure of the Piperazine Ring: A Physicochemical Perspective

The enduring appeal of the piperazine moiety in drug discovery can be attributed to a unique confluence of structural and chemical characteristics. These features provide medicinal chemists with a powerful toolkit to modulate molecular properties and optimize drug candidates for clinical success.

The two nitrogen atoms within the piperazine ring are key to its versatility. They can be readily functionalized, allowing for the fine-tuning of critical physicochemical parameters such as solubility, lipophilicity, and basicity (pKa).[1] This adaptability is instrumental in optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its overall efficacy and safety.[1][3] The ability to modulate these properties allows for enhanced oral bioavailability and improved pharmacokinetic performance.[1]

Structurally, the piperazine ring typically adopts a chair conformation, which imparts a degree of rigidity that can be advantageous for specific interactions with biological targets.[1][3] This conformational preference can be further constrained by incorporating the piperazine ring into more complex, polycyclic structures.[2] This structural feature, combined with the synthetic accessibility of its nitrogen atoms, makes piperazine a versatile linker to connect different pharmacophores within a single molecule.[2]

Crafting Diversity: The Synthesis of Piperazine-Based Libraries

The chemical reactivity of the piperazine ring's nitrogen atoms makes it an ideal scaffold for the construction of large and diverse compound libraries for high-throughput screening.[2] A multitude of synthetic strategies have been developed to functionalize the piperazine core, enabling the exploration of vast chemical space.

Key Synthetic Strategies:

-

N-Alkylation and N-Arylation: The nucleophilic nature of the piperazine nitrogens facilitates their reaction with a wide range of electrophiles, such as alkyl halides and aryl halides, to introduce diverse substituents.

-

N-Acylation: The reaction with acyl chlorides or carboxylic acids (often activated) provides access to a variety of amide derivatives.

-

Reductive Amination: This powerful reaction with aldehydes and ketones allows for the introduction of a broad spectrum of alkyl groups at the nitrogen positions.

-

Buchwald-Hartwig and Ullmann Couplings: These palladium- and copper-catalyzed cross-coupling reactions are invaluable for the formation of N-aryl and N-heteroaryl bonds.

A significant challenge in piperazine chemistry is achieving selective mono-functionalization versus di-functionalization, especially when creating unsymmetrical derivatives.[3] To address this, chemists often employ protecting group strategies, such as the use of the tert-butyloxycarbonyl (Boc) group, to temporarily block one nitrogen atom while the other is selectively modified.[5] Subsequent deprotection allows for the introduction of a second, different substituent.[5]

Experimental Protocol: Solid-Phase Synthesis of a Piperazine-2-Carboxamide Library

Solid-phase synthesis offers a streamlined approach for the production of large compound libraries, simplifying purification and enabling automation.[5][6] The following protocol provides a representative example of how a diverse library of piperazine-2-carboxamide derivatives can be generated.

Objective: To synthesize a library of N-acylated and N-alkylated piperazine-2-carboxamide derivatives on a solid support.

Materials:

-

Fmoc-protected piperazine-2-carboxylic acid scaffold

-

Rink Amide resin

-

A diverse set of carboxylic acids

-

A diverse set of aldehydes

-

HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

Piperidine in DMF (20%)

-

Sodium triacetoxyborohydride

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

-

TFA (Trifluoroacetic acid)

Workflow:

Caption: Workflow for the solid-phase synthesis of a piperazine library.

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Scaffold Coupling: Couple the Fmoc-protected piperazine-2-carboxylic acid scaffold to the deprotected resin using HBTU and DIEA as coupling reagents.

-

Fmoc Deprotection: Remove the Fmoc group from the N-4 position of the piperazine scaffold using 20% piperidine in DMF.

-

Diversification (Split-Pool Synthesis):

-

Route A: N-Acylation: To separate portions of the resin, add a unique carboxylic acid from the library, along with HBTU and DIEA, to acylate the free secondary amine.

-

Route B: N-Reductive Amination: To other portions of the resin, add a unique aldehyde from the library, followed by sodium triacetoxyborohydride, to perform reductive amination.

-

-

Cleavage: Treat the resin with a cleavage cocktail containing TFA to release the final compounds from the solid support.

-

Work-up and Purification: Evaporate the cleavage solution and purify the individual library members, typically by preparative HPLC. Characterize the final products by LC-MS and NMR.

A Privileged Scaffold in Action: Pharmacological Applications

The piperazine ring is a recurring motif in a multitude of FDA-approved drugs, underscoring its therapeutic significance across a wide spectrum of diseases.[7][8] Its ability to interact with various biological targets has made it a particularly valuable scaffold in the development of drugs for central nervous system (CNS) disorders and oncology.[3][9]

Central Nervous System (CNS) Disorders

Piperazine derivatives are prominent in drugs targeting the CNS.[9] Their ability to cross the blood-brain barrier and modulate the activity of various neurotransmitter receptors makes them invaluable in this therapeutic area.[9][10]

-

Antipsychotics: The atypical antipsychotic aripiprazole utilizes the piperazine moiety to modulate dopamine and serotonin receptor binding.[3] Other examples include clozapine and olanzapine.[11]

-

Antidepressants: Drugs like vortioxetine and vilazodone incorporate a piperazine ring and act on serotonin receptors.[11][12]

-

Anxiolytics: Buspirone, an anxiolytic agent, features a piperazine core and exhibits activity at serotonin and dopamine receptors.[11]

The development of CNS-active drugs often faces the challenge of poor blood-brain barrier permeability.[10][13] The piperazine scaffold has been strategically employed to overcome this hurdle. For instance, in the design of CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, a benzylpiperazine moiety was introduced to enhance brain delivery.[10][13]

Caption: Piperazine drugs can cross the blood-brain barrier to modulate neuronal receptors.

Oncology

The piperazine scaffold is a key structural feature in numerous anticancer agents, particularly in the class of kinase inhibitors.[7][8][9] The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively interact with the ATP-binding pocket of kinases.[9]

-

Imatinib: A landmark tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML), imatinib incorporates a piperazine moiety to enhance kinase selectivity and improve its pharmacokinetic properties.[1][3]

-

Lapatinib: A dual tyrosine kinase inhibitor that targets both the EGFR and HER2 pathways.

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors.

The strategic incorporation of the piperazine ring can also contribute to overcoming drug resistance, a major challenge in cancer therapy.[7]

Beyond the Core: Piperazine as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The piperazine ring is frequently employed as a bioisosteric replacement for other cyclic diamines or as a scaffold to which bioisosteric replacements can be appended. This approach allows for the fine-tuning of a molecule's properties to improve potency, selectivity, and metabolic stability.[14]

The replacement of a piperazine ring with other di-azaspiroalkanes or bridged diamine systems has been explored to modulate receptor affinity and selectivity.[15] For example, in the development of σ2 receptor ligands, various piperazine isosteres were synthesized and evaluated, providing valuable insights into the structure-activity relationships for this target.[15]

| Property | Piperazine | Common Bioisosteres | Impact of Replacement |

| Basicity (pKa) | ~5.7 and 9.8 | Homopiperazine, Diazaspiroalkanes | Can modulate pKa to alter solubility and receptor interactions.[14] |

| Lipophilicity (logP) | Hydrophilic | Piperidine, Morpholine | Can increase or decrease lipophilicity to affect membrane permeability and ADME properties. |

| Conformational Rigidity | Flexible (chair/boat) | Bridged Diazabicycles | Increased rigidity can enhance binding affinity and selectivity. |

| Metabolic Stability | Susceptible to N-dealkylation | Constrained analogues | Can block metabolic hotspots to improve in vivo half-life.[14] |

Table 1: Comparison of Piperazine and its Bioisosteres.

Future Directions: The Evolving Role of the Piperazine Scaffold

The piperazine scaffold continues to be a fertile ground for drug discovery.[2][16] Future research is likely to focus on several key areas:

-

Novel Synthetic Methodologies: The development of more efficient and selective methods for the synthesis of complex, multi-substituted piperazine derivatives will continue to be a priority.

-

Integration with Computational Chemistry: The use of computational tools, including molecular docking and machine learning, will play an increasingly important role in the rational design of piperazine-based libraries and the prediction of their biological activities.[3]

-

Hybrid Molecules: The piperazine ring will continue to be used as a linker to create hybrid molecules that combine the pharmacophores of different drugs to achieve synergistic effects or to target multiple biological pathways simultaneously.[17]

-

Targeting New Disease Areas: While well-established in CNS and oncology, the versatility of the piperazine scaffold will undoubtedly lead to its application in the development of novel treatments for a broader range of diseases, including infectious diseases and inflammatory disorders.[16][18]

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.

- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.

- The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- An insight into the therapeutic potential of piperazine-based anticancer agents.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- An insight into the therapeutic potential of piperazine-based anticancer agents.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants.

- N-Boc-Piperazine in Parallel Synthesis Libraries.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.

- Piperazine Bioisosteres for Drug Design.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Basic Bioisosteres.

- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.

- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. zinc.5z.com [zinc.5z.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

A Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile in Dimethyl Sulfoxide (DMSO)

Executive Summary

The accurate determination of a compound's solubility is a foundational pillar of successful drug discovery and development. Poor solubility can create significant downstream challenges, including inconsistent results in biological assays, underestimated toxicity, and poor bioavailability, which can terminate the progression of an otherwise promising therapeutic candidate.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile in dimethyl sulfoxide (DMSO), the most ubiquitous solvent used for compound storage and high-throughput screening in the pharmaceutical industry.[3][4]

This document moves beyond simple protocols to provide the underlying scientific rationale for methodological choices. It details the principles of both thermodynamic and kinetic solubility, offers step-by-step, self-validating experimental protocols for their determination, and provides a clear workflow for data analysis and interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of their compound's behavior in DMSO to ensure data integrity and make informed decisions in their research endeavors.

Introduction to the Analyte and Solvent

Compound of Interest: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is a synthetic organic compound featuring a bromophenyl group, a piperazine ring, and a nitrile functional group. While specific biological activity is not extensively documented in public literature, its structural motifs are common in medicinal chemistry. The piperazine ring, in particular, is a well-known scaffold used to modulate the pharmacokinetic properties of drug candidates.[5]

Table 1: Computed Physicochemical Properties of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H14BrN3 | PubChem[6] |

| Molecular Weight | 280.16 g/mol | PubChem[6] |

| XLogP3-AA (Lipophilicity) | 1.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

| Topological Polar Surface Area | 39.1 Ų | PubChem[6] |

Note: These properties are computationally predicted and provide a preliminary assessment. Experimental validation is essential.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent that is miscible with a vast range of organic solvents and water.[3][7] Its ability to dissolve both polar and nonpolar compounds makes it an indispensable tool in drug discovery for creating high-concentration stock solutions for screening libraries.[3][8] Its high boiling point (189 °C) also minimizes evaporation, ensuring concentration accuracy during experiments.[3] However, it is not entirely inert and can interact with target proteins or influence assay results, making a thorough understanding of a compound's solubility characteristics within it crucial.[9][10]

Foundational Concepts: Thermodynamic vs. Maximum Stock Concentration

A precise understanding of solubility requires differentiating between two key measurements. The choice of which to measure is dictated by the stage of research and the intended application.

-

Thermodynamic Solubility: This is the "true" or equilibrium solubility. It represents the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature to form a saturated solution.[11][12] This value is critical for formulation development and late-stage preclinical studies. Its determination is typically performed using the shake-flask method, which is considered the gold standard.[13][14]

-

Maximum Stock Concentration (Kinetic Solubility Proxy): In early discovery, the primary concern is preparing a high-concentration, stable stock solution in 100% DMSO. While kinetic solubility assays typically measure precipitation when a DMSO stock is diluted into an aqueous buffer,[1][15] a more practical assessment for laboratory use is to determine the maximum concentration at which the compound remains dissolved in pure DMSO over a relevant time period (e.g., 24-48 hours) without precipitation.[16] This ensures the integrity of screening data by preventing the use of partially dissolved or precipitated compound stocks.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive method for measuring the equilibrium solubility of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile in DMSO.

Principle

An excess amount of the solid compound is agitated in DMSO for an extended period to ensure that a true equilibrium is established between the undissolved solid and the saturated solution. Following phase separation, the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[14]

Materials and Reagents

-

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile (solid powder, high purity)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker in a temperature-controlled incubator (e.g., 25 °C)

-

High-speed centrifuge

-

Calibrated pipettes and sterile tips

-

0.22 µm PVDF syringe filters

-

HPLC system with a C18 column and UV detector

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of solid 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile to a glass vial. "Excess" is critical; enough solid must be added to ensure a visible amount remains undissolved at the end of the experiment (e.g., 2-5 mg per 1 mL of DMSO).

-

Solvent Addition: Accurately add a known volume of anhydrous DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a consistent agitation speed. Incubate at a controlled temperature (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial to allow for the dissolution of the initial solid and the potential recrystallization into the most stable, and therefore least soluble, polymorphic form.[13][16]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Causality Check: Centrifugation is the primary separation step. Filtration is used subsequently to remove any remaining fine particulates. Using filtration alone can lead to underestimation of solubility due to potential compound adsorption onto the filter membrane.[17]

-

-

Sample Collection & Filtration: Carefully collect the supernatant, being cautious not to disturb the pellet. Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.

-

Serial Dilution: Prepare a series of accurate dilutions of the filtered supernatant with fresh DMSO to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Quantification by HPLC-UV:

-

Calibration Curve: Prepare a set of at least five standard solutions of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile in DMSO with known concentrations.[18]

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Calculation: Record the peak area for each standard and construct a calibration curve (Peak Area vs. Concentration). Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of the diluted samples.

-

Final Value: Multiply the calculated concentration by the dilution factor to determine the final thermodynamic solubility in units such as mg/mL or mM.

-

Self-Validation and Quality Control

-

Visual Confirmation: Ensure undissolved solid is present in the vial after the equilibration period.

-

HPLC Calibration: The calibration curve must exhibit excellent linearity, with a correlation coefficient (R²) of ≥0.995.[18]

-

Duplicate Samples: The entire experiment should be performed in at least duplicate to ensure reproducibility.

-

System Suitability: Inject a standard solution multiple times to ensure the HPLC system is performing consistently before running samples.

Experimental Protocol: Maximum Stock Concentration Determination

This pragmatic protocol is designed to determine the highest workable concentration for preparing a stable stock solution in 100% DMSO.

Principle

Solutions of the compound are prepared at increasing concentrations in DMSO. The solutions are then observed over a period of 24-48 hours at room temperature for any signs of precipitation. The highest concentration that remains a clear solution is deemed the maximum practical stock concentration.

Step-by-Step Methodology

-

Prepare a Range of Concentrations: In separate glass vials, accurately weigh amounts of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile to prepare a series of concentrations in DMSO (e.g., 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).

-

Dissolution: Add the precise volume of anhydrous DMSO to each vial. Use a vortex mixer and gentle warming if necessary to facilitate complete dissolution. Ensure the solution is visually clear before proceeding.

-

Incubation and Observation: Allow the vials to stand at room temperature (e.g., 25 °C) for 48 hours.

-

Visual Inspection: Inspect each vial for any signs of crystallization or precipitation at several time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs). A high-intensity light source (Tyndall effect) can help visualize fine particulates.

-

Confirmation (Optional): For the highest concentration that remains clear, a small aliquot can be centrifuged at high speed. The absence of a pellet confirms the lack of precipitation.

Data Presentation and Visualization

Quantitative results should be clearly summarized to facilitate interpretation and comparison.

Table 2: Illustrative Solubility Data Summary for 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

| Parameter | Value (Illustrative) | Unit | Method | Temperature (°C) |

|---|---|---|---|---|

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask with HPLC-UV | 25 |

| Maximum Stock Concentration | To be determined | mM | Visual Inspection over 48h | 25 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gold-standard thermodynamic solubility assay.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While public data on the solubility of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is not available, this guide provides the scientific principles and robust, validated methodologies required for its empirical determination. By meticulously executing the shake-flask method for thermodynamic solubility and the serial concentration method for maximum stock concentration, researchers can generate high-quality, reliable data. This information is paramount for ensuring the integrity of subsequent biological assays, guiding formulation strategies, and ultimately enabling the successful progression of this compound through the drug discovery pipeline.

References

- AxisPharm. Kinetic Solubility Assays Protocol.

- Wikipedia. Dimethyl sulfoxide.

- PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. How to measure solubility for drugs in oils/emulsions?.

- BioDuro. ADME Solubility Assay.

- Creative PEGWorks. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- MDPI.

- Bio-protocol.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- ACS Publications.

- PMC.

- Bentham Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- American Chemical Society. Dimethyl sulfoxide.

- PubChem. (2S)-(4-bromophenyl)(piperazin-1-yl)acetonitrile | C12H14BrN3 | CID 28122679.

- ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)

- Zi

- International Journal of Pharmaceutical Erudition.

- PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.

- BLDpharm. 1017433-02-1|2-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile.

- PubChemLite. 2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile.

- Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

- Smolecule.

- Quora.

- PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487.

- MDPI.

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.

- Scribd.

- RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)

- BenchChem. Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.

- Cambridge Isotope Laboratories, Inc.

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. reachever.com [reachever.com]

- 9. mdpi.com [mdpi.com]

- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. pdf.smolecule.com [pdf.smolecule.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. ziath.com [ziath.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. pharmaguru.co [pharmaguru.co]

A Technical Guide to the Synthesis, Properties, and Neuroprotective Potential of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its Pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its corresponding pyridine analogs, focusing on their chemical synthesis, structural differences, and comparative neuroprotective activities. The strategic replacement of the 4-bromophenyl moiety with a pyridine ring, a concept known as bioisosteric replacement, is explored as a strategy to modulate the pharmacological profile of this class of compounds. This guide details step-by-step experimental protocols for the synthesis of these molecules and for the in vitro and in vivo evaluation of their neuroprotective effects, providing a framework for further research and development in the field of neurotherapeutics.

Introduction: The Rationale for Bioisosteric Replacement in Neuroprotective Drug Discovery

The development of novel neuroprotective agents is a critical endeavor in the face of the rising prevalence of neurodegenerative diseases and acute neurological injuries such as stroke. A key strategy in medicinal chemistry is the structural modification of lead compounds to optimize their efficacy, safety, and pharmacokinetic profiles. One such powerful technique is bioisosterism, the substitution of a chemical moiety with another that retains similar physical and chemical properties, leading to comparable biological activity.[1]

This guide focuses on the comparison of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its pyridine analogs. The core structure, a phenyl-piperazinyl-acetonitrile scaffold, has been identified as a promising pharmacophore with potential neuroprotective properties.[2] The primary point of differentiation lies in the substitution of the 4-bromophenyl ring with a pyridine ring. This bioisosteric replacement can significantly impact several key parameters:

-

Solubility and Lipophilicity: The introduction of the more polar pyridine ring can alter the compound's solubility and its ability to cross the blood-brain barrier (BBB).

-

Metabolic Stability: The pyridine ring may offer different sites for metabolism compared to the bromophenyl ring, potentially leading to an improved pharmacokinetic profile.

-

Target Engagement: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to altered or enhanced interactions with biological targets.[3]

This guide will delve into the synthetic methodologies for both classes of compounds, provide detailed protocols for assessing their neuroprotective capabilities, and discuss the potential implications of the phenyl-to-pyridine switch on their overall therapeutic potential.

Comparative Synthesis Strategies

The synthesis of both 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its pyridine analogs generally follows a convergent approach, involving the preparation of key intermediates followed by their coupling.

Synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

A common synthetic route to 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile involves a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

-

Step 1: Synthesis of 2-(4-Bromophenyl)acetonitrile. This starting material can be synthesized from 4-bromobenzyl bromide via a reaction with sodium cyanide.

-

Step 2: α-Bromination of 2-(4-Bromophenyl)acetonitrile. The acetonitrile derivative is then brominated at the α-position using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

-

Step 3: Nucleophilic Substitution with Piperazine. The resulting α-bromo-2-(4-bromophenyl)acetonitrile is reacted with an excess of piperazine. The piperazine acts as a nucleophile, displacing the bromine atom to yield the final product. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in the presence of a base like potassium carbonate to neutralize the HBr formed during the reaction.

-

Purification: The crude product is then purified using column chromatography on silica gel.

Synthesis of Pyridine Analogs

The synthesis of the pyridine analogs, for instance, 2-(pyridin-4-yl)-2-(piperazin-1-yl)acetonitrile, follows a similar strategy, with the key difference being the starting material.

Experimental Protocol: Synthesis of 2-(pyridin-4-yl)-2-(piperazin-1-yl)acetonitrile

-

Step 1: Synthesis of 2-(pyridin-4-yl)acetonitrile. This can be prepared from 4-picoline (4-methylpyridine) by first converting it to 4-(chloromethyl)pyridine followed by a reaction with sodium cyanide.

-

Step 2: α-Bromination of 2-(pyridin-4-yl)acetonitrile. Similar to the bromophenyl analog, the pyridine acetonitrile is brominated at the α-position using NBS and a radical initiator.

-

Step 3: Nucleophilic Substitution with Piperazine. The α-bromo-2-(pyridin-4-yl)acetonitrile is then reacted with piperazine under similar conditions as described for the bromophenyl analog to afford the desired product.

-

Purification: Purification is achieved via column chromatography.

Caption: Comparative synthesis workflow for the target compounds.

Comparative Analysis of Physicochemical Properties

The bioisosteric replacement of the 4-bromophenyl ring with a pyridine ring is expected to induce significant changes in the physicochemical properties of the molecule.

| Property | 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile | Pyridine Analog (e.g., 4-pyridyl) | Expected Impact of Pyridine Substitution |

| Molecular Weight | Higher | Lower | Reduced molecular weight |

| Polar Surface Area (PSA) | Lower | Higher | Increased polarity and potential for improved aqueous solubility |

| logP (Lipophilicity) | Higher | Lower | Decreased lipophilicity, which can affect BBB permeability |

| Hydrogen Bond Acceptors | 1 (nitrile) | 2 (nitrile, pyridine N) | Increased potential for hydrogen bonding interactions with biological targets |

Table 1: Predicted Physicochemical Property Differences.

These differences in physicochemical properties are anticipated to have a profound impact on the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their absorption, distribution, metabolism, excretion (ADME), and ultimately, their neuroprotective efficacy.

Evaluation of Neuroprotective Activity

A comprehensive evaluation of the neuroprotective potential of these compounds requires a combination of in vitro and in vivo assays.

In Vitro Neuroprotection Assays: Glutamate-Induced Excitotoxicity Model

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological disorders. This in vitro model provides a rapid and effective method for screening the neuroprotective effects of the synthesized compounds.[4]

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (both the bromophenyl and pyridine analogs) for a specified duration (e.g., 24 hours).

-

Induction of Excitotoxicity: L-glutamate is added to the culture medium to induce neuronal cell death.

-

Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), cell viability is assessed using standard assays:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells.

-

-

Data Analysis: The neuroprotective effect is quantified as the percentage of cell viability in the presence of the compound compared to the glutamate-treated control.

Caption: Workflow for the in vitro neuroprotection assay.

In Vivo Neuroprotection Studies: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model in rodents is a widely accepted preclinical model of focal cerebral ischemia that closely mimics human stroke.[5][6] This model is crucial for evaluating the in vivo efficacy of promising neuroprotective candidates identified from in vitro screening.

Experimental Protocol: In Vivo MCAO Model in Rats

-

Animal Preparation: Adult male rats are anesthetized and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.

-

Induction of Ischemia: A filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific period (e.g., 90 minutes) to induce transient focal ischemia.

-

Compound Administration: The test compounds (bromophenyl and pyridine analogs) or vehicle are administered at a predetermined time point before, during, or after the ischemic insult.

-

Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic brain tissue.

-

Neurological Deficit Scoring: At various time points post-MCAO (e.g., 24 hours), neurological deficits are assessed using a standardized scoring system.

-

Infarct Volume Measurement: After a set period of reperfusion, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

-

Biochemical and Histological Analysis: Brain tissue from the ischemic hemisphere can be further analyzed for markers of oxidative stress, inflammation, and apoptosis.

Caption: Experimental workflow for the in vivo MCAO model.

Structure-Activity Relationship (SAR) and Discussion

While direct comparative data for the neuroprotective effects of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its pyridine analogs are still emerging, some initial structure-activity relationship (SAR) insights can be inferred.

-

The Role of the Piperazine Moiety: The piperazine ring is a common scaffold in many centrally active compounds and is known to be important for interacting with various receptors and transporters in the brain.

-

The Importance of the Acetonitrile Group: The nitrile group is a key functional group that can participate in various interactions and can also be a site for metabolic transformations.

-

The Phenyl vs. Pyridine Moiety: The nature of the aromatic ring is expected to be a critical determinant of activity. The electron-withdrawing nature of the bromine atom in the bromophenyl ring and the nitrogen atom in the pyridine ring will influence the electronic properties of the entire molecule. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor could lead to a different binding mode and potentially higher affinity for the biological target compared to the bromophenyl analog.

Further studies are required to establish a clear SAR and to elucidate the precise mechanism of action of these compounds. It is hypothesized that their neuroprotective effects may be mediated through multiple pathways, including modulation of neurotransmitter systems, anti-inflammatory effects, and reduction of oxidative stress.

Conclusion and Future Directions

This technical guide has outlined the synthetic strategies and evaluative frameworks for comparing 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile and its pyridine analogs as potential neuroprotective agents. The concept of bioisosteric replacement provides a rational approach for fine-tuning the properties of this promising chemical scaffold.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the neuroprotective efficacy of the bromophenyl and various pyridine analogs (2-pyridyl, 3-pyridyl, and 4-pyridyl).

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their neuroprotective effects.

-

Pharmacokinetic Profiling: Determining the ADME properties of the most promising candidates to assess their drug-like properties.

-

Optimization of the Scaffold: Further structural modifications of the piperazine and acetonitrile moieties to improve potency and selectivity.

By systematically exploring the structure-activity relationships within this class of compounds, it may be possible to develop novel and effective therapeutic agents for the treatment of a range of neurological disorders.

References

- Belayev, L., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle cerebral artery occlusion in the rat by intraluminal suture. Stroke, 27(9), 1616-1622.

- Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445.

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

- Li, Z., Gever, J. R., Rao, S., Widjaja, K., Prusiner, S. B., & Silber, B. M. (2013). Discovery and preliminary structure-activity relationship of arylpiperazines as novel, brain-penetrant antiprion compounds. Journal of medicinal chemistry, 56(15), 6046-6057.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- Lau, A., & Tymianski, M. (2010). Glutamate receptors, neurotoxicity and neurodegeneration. Pflügers Archiv-European Journal of Physiology, 460(2), 525-542.

- Mishra, A., & Singh, S. (2022). Piperazine derivatives as promising neuroprotective agents. Mini reviews in medicinal chemistry, 22(1), 38-54.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

Sources

- 1. mch.estranky.sk [mch.estranky.sk]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. joseroda.com [joseroda.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of α-Amino Nitriles in Organic Synthesis: A Technical Guide to Mechanistic Control and Isolation

Introduction

α-Amino nitriles are highly versatile, bifunctional intermediates predominantly generated via the Strecker synthesis. They serve as critical building blocks in the preparation of α-amino acids, nitrogen-containing heterocycles, and active pharmaceutical ingredients (APIs). However, their dual functionality—housing both a nucleophilic amine and an electrophilic nitrile on the same carbon—renders them inherently unstable under certain conditions. As a Senior Application Scientist, I frequently observe that yield attrition in these workflows rarely stems from poor forward reaction kinetics, but rather from product degradation during workup and purification.

This whitepaper provides an in-depth mechanistic analysis of α-amino nitrile stability, focusing on the causality of degradation pathways and detailing self-validating experimental protocols to ensure high-fidelity isolation.

Mechanistic Vulnerabilities: Retro-Strecker and Hydrolysis

The instability of α-amino nitriles is primarily governed by two competing degradation pathways: the retro-Strecker reaction and premature hydrolysis. Understanding the thermodynamic and kinetic drivers of these pathways is essential for designing robust synthetic routes.

The Retro-Strecker Reaction

The formation of an α-amino nitrile from an iminium ion and a cyanide source is a reversible process[1]. Under thermal stress or specific pH conditions, the molecule can expel the cyanide ion, reverting to the imine intermediate. This is known as the retro-Strecker reaction. If the liberated hydrogen cyanide (HCN) escapes the system as a gas, the equilibrium is thermodynamically driven backward, leading to complete degradation of the product into the parent aldehyde/ketone and amine[2].

Premature Hydrolysis

The nitrile moiety is highly susceptible to hydration. In the presence of aqueous acid or base, the α-amino nitrile undergoes hydrolysis first to an α-amino amide, and subsequently to an α-amino acid[3]. While this hydrolysis is the intended final step in the classic Strecker synthesis of amino acids, its premature occurrence during intermediate extraction or chromatography leads to intractable, highly polar mixtures that are difficult to resolve.

Fig 1: Equilibrium and degradation pathways of α-amino nitriles.

Causality in Experimental Choices

To mitigate these vulnerabilities, every step of the synthesis and isolation must be logically grounded in chemical causality.

Why avoid silica gel chromatography? Standard silica gel is mildly acidic due to the presence of surface silanol groups. When an α-amino nitrile is loaded onto a silica column, these acidic sites protonate the basic amine. This protonation draws electron density away from the α-carbon, significantly lowering the activation energy required for the elimination of the cyanide ion. Consequently, silica gel actively catalyzes the retro-Strecker reaction during purification[1]. Basic or neutral alumina must be used instead, as it prevents amine protonation and maintains the structural integrity of the product.

Why strictly control evaporation temperatures? The retro-Strecker reaction is endothermic and entropically favored (yielding two molecules from one, plus the potential volatilization of HCN). Elevating the temperature of the rotary evaporator bath above 40°C provides the thermal energy required to overcome the activation barrier for cyanide expulsion[4]. Maintaining ambient temperature during solvent removal is a non-negotiable parameter for stability.

Quantitative Stability Profiles

The following table summarizes the stability parameters and kinetic vulnerabilities of α-amino nitriles under various standard laboratory conditions.

| Environmental Condition | Stability Impact | Primary Degradation Pathway | Required Mitigation Strategy |

| Elevated Temp (>60°C) | High Degradation | Retro-Strecker (HCN loss) | Maintain <40°C during all solvent evaporation steps. |

| Acidic Aqueous (pH < 3) | Moderate/High | Hydrolysis to Amide/Acid | Neutralize promptly; perform extractions with cold solvents. |

| Silica Gel Chromatography | High Degradation | Retro-Strecker | Strictly utilize Basic Alumina or rely on direct crystallization. |

| Basic Aqueous (pH > 10) | Moderate | Hydrolysis / Retro-Strecker | Buffer aqueous washes to pH 7-8 during workup. |

Table 1: Stability matrix for α-amino nitriles in organic workflows.

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis and isolation of α-amino nitriles, the following protocol establishes a self-validating system. Each step inherently prevents the degradation pathways discussed above, ensuring that if the protocol is followed, the product's stability is mathematically and chemically guaranteed.

Protocol: Synthesis and Isolation of 2-Amino-2-phenylacetonitrile

Step 1: Imine Formation (Kinetic Control)

-

Action: Suspend potassium cyanide (200 mmol) and benzaldehyde (100 mmol) in dry methanol (150 mL). Add a solution of the primary amine (100 mmol) in acetic acid (25 mL) dropwise[4].

-

Causality: Acetic acid acts as a mild Brønsted acid (pKa ~4.76). It is strong enough to catalyze iminium formation by protonating the intermediate hemiaminal, but weak enough that it does not trigger premature nitrile hydrolysis.

Step 2: Cyanide Addition

-

Action: Subject the mixture to ultrasonic irradiation or ambient stirring for 18 hours. Monitor the internal temperature to ensure it does not exceed 40°C[4].

-

Causality: Ultrasonic irradiation enhances the mass transfer of the heterogeneous KCN, driving the kinetic addition of cyanide to the iminium ion while avoiding the thermal stress that would trigger the retro-Strecker thermodynamic sink.

Step 3: Solvent Removal

-

Action: Evaporate the methanol in vacuo at room temperature (20-25°C)[4].

-

Causality: Heat is the primary driver of HCN expulsion. Cold evaporation ensures the equilibrium remains locked in favor of the α-amino nitrile.

Step 4: Buffered Workup

-

Action: Dissolve the crude residue in diethyl ether (80 mL). Wash the organic layer with water (80 mL) and brine to remove unreacted KCN and acetate salts[1].

-

Causality: Diethyl ether is chosen for its low boiling point, allowing for subsequent solvent removal without heat. Brine breaks emulsions without altering the pH to extremes that would cause hydrolysis.

Step 5: Chromatographic Resolution

-

Action: If the product requires further purification, load the crude material onto a column packed with Basic Alumina , eluting with a gradient of cyclohexane and ethyl acetate[1].

-

Causality: Basic alumina prevents the protonation of the α-amine, neutralizing the primary catalytic trigger for the retro-Strecker reaction during stationary phase interaction.

Fig 2: Optimized experimental workflow for isolating stable α-amino nitriles.

Conclusion

The successful synthesis and isolation of α-amino nitriles require a paradigm shift from standard organic workups. By recognizing the molecule's inherent vulnerability to the retro-Strecker reaction and hydrolysis, chemists can implement targeted mitigations—such as strict temperature control, pH buffering, and the avoidance of acidic stationary phases like silica gel. Treating the protocol as a self-validating system ensures that these highly valuable intermediates are preserved for downstream pharmaceutical and synthetic applications.

References

-

BenchChem Technical Support Team. "2-Amino-2-phenylacetonitrile | CAS 16750-42-8 - Benchchem." Benchchem.com. 1

-

Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Masterorganicchemistry.com. 2

-

Chemistry LibreTexts. "26.4: Synthesis of Amino Acids." Libretexts.org. 3

Sources

Methodological & Application

Procedure for N-alkylation of piperazine with alpha-bromo nitriles

Application Note: Precision N-Alkylation of Piperazine with -Bromo Nitriles

Executive Summary

The N-alkylation of piperazine with

This guide provides two distinct, field-validated protocols to solve this challenge:

-

Protocol A (Direct Stoichiometric Control): A cost-effective method using excess piperazine and pH-controlled extraction, ideal for scale-up.

-

Protocol B (Protected Scaffold Strategy): A high-fidelity method using

-Boc-piperazine, ensuring 100% mono-selectivity for precious substrates.

Scientific Foundation & Mechanistic Insight

The Selectivity Challenge

The reaction proceeds via a standard

The critical failure mode in this synthesis is Poly-alkylation .

-

Step 1: Piperazine (

amine) -

Step 2: Mono-alkyl product

Bis-alkyl byproduct (Quaternary salt or Bis-tertiary).

In many alkylation scenarios, the tertiary amine product is more electron-rich (due to inductive donation from the alkyl group) and thus more nucleophilic than the starting material. Without intervention, this leads to a statistical mixture of unreacted starting material, mono-product, and bis-product.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways and the intervention points for our protocols.

Figure 1: Competitive reaction pathways in piperazine alkylation. Protocol A suppresses the red path via statistics; Protocol B blocks it sterically/chemically.

Protocol A: Direct Mono-Alkylation (Excess Amine Method)

Best for: Large-scale synthesis, cost-sensitive projects, and simple

Reagents & Equipment

-

Substrate: Piperazine (anhydrous), 5.0 equivalents.[1]

-

Electrophile:

-Bromo nitrile (e.g., Bromoacetonitrile), 1.0 equivalent. -

Base: Potassium Carbonate (

), 1.5 equivalents (finely ground). -

Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF). ACN is preferred for faster rates.

-

Equipment: 3-neck round bottom flask, addition funnel, thermometer, nitrogen line.

Step-by-Step Methodology

-

Preparation: Charge the reaction flask with Piperazine (5.0 eq) and

(1.5 eq). Add ACN (10 mL per gram of piperazine).-

Note: Piperazine is solid; ensure it is fully dissolved or well-suspended.

-

-

Temperature Control: Cool the suspension to 0°C using an ice bath.

-

Why? Lower temperature reduces the kinetic energy differences, often improving selectivity by slowing down the second alkylation step relative to the first (diffusion control).

-

-

Controlled Addition: Dissolve the

-bromo nitrile (1.0 eq) in a small volume of ACN. Add this solution dropwise over 60–90 minutes.-

Critical: High local concentration of the electrophile promotes bis-alkylation. Slow addition ensures the electrophile is the limiting reagent at all times.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Stain: Dragendorff or Ninhydrin) or LC-MS.

-

Workup (The "Partition Trick"):

-

Filter off the solid salts (

and -

Concentrate the filtrate under reduced pressure to obtain a semi-solid residue (Product + Excess Piperazine).

-

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with Water (pH ~10-11) .

-

Insight: Piperazine is highly hydrophilic (

) and will partition into the aqueous phase. The mono-alkylated nitrile is more lipophilic and will extract into the DCM. Repeat the wash 3 times.

-

-

Isolation: Dry the organic layer over

, filter, and evaporate.

Protocol B: High-Fidelity Mono-Alkylation (Protected Route)

Best for: Precious starting materials, complex nitriles, or when high purity (>98%) is required without chromatography.

Principle: Uses

Reagents[2]

-

Substrate:

-Boc-Piperazine, 1.0 equivalent. -

Electrophile:

-Bromo nitrile, 1.1 equivalents. -

Base:

(2.0 eq) or DIPEA (1.5 eq). -

Solvent: DMF or ACN.

Step-by-Step Methodology

-

Alkylation: Dissolve

-Boc-piperazine (1.0 eq) and base in ACN. Add-

Note: Since only one amine is free, slow addition is less critical here, though still good practice.

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF/ACN. Dry and concentrate.

-

Result: This yields pure

-Boc-

-

-

Deprotection: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA, 20-30% v/v). Stir at RT for 1-2 hours.

-

Free Basing: Evaporate TFA. Redissolve in DCM and wash with saturated

or -

Yield: Typically >90% overall yield with essentially zero bis-alkylated impurity.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Impact on Quality |

| Stoichiometry (Protocol A) | Piperazine > 4.0 eq | Critical. Lower ratios (<3.0) exponentially increase bis-alkylation. |

| Temperature | 0°C Start | Controls exotherm and improves kinetic selectivity. |

| Base Choice | Preferred over soluble bases (TEA) to prevent rapid, uncontrolled reaction rates. | |

| Solvent | Acetonitrile (ACN) | Optimal balance of polarity for |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Bis-Alkylation | Addition of nitrile was too fast. | Use a syringe pump for addition; Increase Piperazine equivalents. |

| Low Conversion | Old/Wet | These reagents degrade/hydrolyze. Distill nitrile before use or check NMR. |

| Emulsion during Workup | Amphiphilic product nature. | Use brine for washes; Filter the biphasic mixture through Celite. |

Safety Considerations

-

-Bromo Nitriles: These are potent lachrymators (tear gas agents) and highly toxic.

-

Handling: Always handle in a functioning fume hood. Double glove (Nitrile).

-

Decontamination: Quench glassware and spills with a dilute solution of sodium thiosulfate or dilute ammonia to destroy the alkylating agent.

-

-

Cyanide Hazard: While the nitrile group is generally stable, metabolic or thermal decomposition can release cyanide.

-

First Aid: Ensure a Cyanide Antidote Kit is accessible in the facility.[2]

-

-

Piperazine: A skin and respiratory sensitizer.[3] Avoid dust inhalation.[2][3]

References

-

Selectivity in Piperazine Synthesis

- Citation: Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 2005.

- Relevance: Discusses the challenges of regioselectivity in piperazine functionaliz

-

General N-Alkylation Protocols

- Citation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001.

- Relevance: Comprehensive review of amine alkylation methodologies including conditions.

-

Safety Data & Handling

- Citation: Sigma-Aldrich Safety D

- Relevance: Critical safety parameters for handling lachrymatory alkyl

-

Patent Reference for Industrial Application

- Citation: WO2008076707A1. "Piperazine derivatives as histamine H3 receptor ligands."

- Relevance: Industrial application of Protocol B (Boc-protection route)

Application Notes & Protocols: Leveraging 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile as a Core Scaffold for ACAT-1 Inhibitor Development

Introduction: The Therapeutic Promise of Targeting ACAT-1

Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), also known as Sterol O-acyltransferase 1 (SOAT1), is a critical intracellular enzyme residing in the endoplasmic reticulum. Its primary function is to catalyze the esterification of free cholesterol into cholesteryl esters (CEs), which are then stored in cytosolic lipid droplets.[1][2] This process is fundamental to maintaining cellular cholesterol homeostasis, preventing the cytotoxic effects of excess free cholesterol.[3]

Due to its central role in cholesterol metabolism, ACAT-1 has emerged as a high-value therapeutic target for a range of pathologies. Dysregulated cholesterol esterification is a hallmark of several diseases:

-

Neurodegenerative Diseases: In Alzheimer's disease, inhibiting ACAT-1 has been shown to reduce the production of amyloid-β (Aβ) peptides and ameliorate cognitive deficits in preclinical models, making it a promising strategy to slow disease progression.[3][4][5][6]

-

Oncology: Many cancer cells exhibit altered cholesterol metabolism, relying on CE storage for membrane synthesis and signaling. ACAT-1 inhibition can induce cell cycle arrest and apoptosis in cancer cells and enhance anti-tumor immunity by reprogramming cholesterol metabolism in CD8+ T cells.[7][8][9]

-

Atherosclerosis: By preventing the formation of cholesteryl ester-laden foam cells in macrophages, ACAT-1 inhibitors have the potential to treat or prevent the development of atherosclerotic plaques.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile , a versatile chemical intermediate, for the synthesis and evaluation of novel ACAT-1 inhibitors. We will detail its synthesis, its elaboration into a representative final compound, and robust protocols for assessing biological activity.

Synthesis of the Core Intermediate: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

The synthesis of this key intermediate is foundational. The protocol below describes a modified Strecker reaction, a reliable method for producing α-aminonitriles. The causality behind this choice rests on the reaction's efficiency in assembling the three key components—an aldehyde, an amine, and a cyanide source—in a single pot.

Protocol 2.1: Synthesis of the Intermediate

-

Reaction Setup: In a 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromobenzaldehyde (10 mmol, 1.85 g) in 30 mL of anhydrous methanol.

-

Amine Addition: Add piperazine (12 mmol, 1.03 g) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

-

Cyanide Addition: Carefully add trimethylsilyl cyanide (TMSCN) (11 mmol, 1.45 mL) dropwise to the reaction mixture. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile.

Visualization 2.1: Synthetic Pathway for the Intermediate

Caption: Synthetic route for the ACAT-1 inhibitor intermediate.

From Intermediate to Inhibitor: A Representative Elaboration

The synthesized intermediate is a scaffold. The secondary amine of the piperazine ring is a key functional handle for further chemical modification to create a library of potential inhibitors. Here, we describe a representative acylation reaction to demonstrate its utility. This step is crucial as it introduces moieties that can form specific interactions with the ACAT-1 active site.

Protocol 3.1: Synthesis of a Representative Final Compound

-

Setup: Dissolve 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile (5 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask. Add triethylamine (TEA) (7.5 mmol, 1.05 mL) as a base.

-

Acylation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 2,6-diisopropylaniline-derived acyl chloride (5.5 mmol) in 5 mL of DCM. The choice of acylating agent is critical and should be guided by structure-activity relationship (SAR) studies of known ACAT inhibitors.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Wash the reaction mixture with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield the final inhibitor.

Visualization 3.1: Elaboration of the Intermediate

Caption: Transformation of the intermediate into a final compound.

Evaluating ACAT-1 Inhibitory Activity

Once synthesized, the novel compound must be rigorously tested for its ability to inhibit ACAT-1. We present two essential, complementary protocols: an in vitro enzymatic assay to determine direct inhibition and a cell-based assay to assess activity in a biological context.

In Vitro Fluorescence-Based Enzyme Assay

This protocol measures the activity of purified, recombinant human ACAT-1. It is designed to quantify the direct interaction between the inhibitor and the enzyme, providing a half-maximal inhibitory concentration (IC₅₀) value. The method is based on the detection of Coenzyme A (CoASH), a product of the ACAT-1-catalyzed reaction, using a thiol-reactive fluorescent probe.[10][11]

Protocol 4.1: In Vitro ACAT-1 Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Enzyme: Recombinant human ACAT-1, diluted in assay buffer containing a stabilizing detergent (e.g., 0.1% CHAPS).

-

Substrates: Prepare a stock solution of cholesterol in a suitable solvent and oleoyl-CoA in assay buffer.

-

Inhibitor: Prepare a serial dilution of the test compound in DMSO. A known inhibitor like Avasimibe should be used as a positive control.[12]

-

Detection Reagent: A thiol-reactive fluorescent probe (e.g., ThioGlo™) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 2 µL of the test compound dilution (or DMSO for control).

-

Add 48 µL of a master mix containing assay buffer, cholesterol (pre-mixed with a carrier like methyl-β-cyclodextrin), and the fluorescent probe.

-

Add 25 µL of the diluted ACAT-1 enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the oleoyl-CoA substrate solution.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission appropriate for the probe) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Cholesteryl Ester Quantification Assay